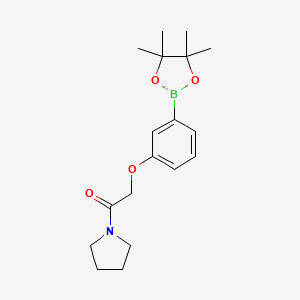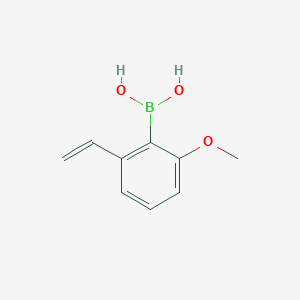
2-Methoxy-6-vinylphenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-vinylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO3. It is a derivative of phenylboronic acid, featuring a methoxy group and a vinyl group attached to the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-vinylphenylboronic acid typically involves the borylation of 2-methoxy-6-vinylbenzene. One common method is the Miyaura borylation reaction, where the vinylbenzene derivative is treated with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction proceeds under mild conditions and yields the desired boronic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-6-vinylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for facilitating various reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-vinylphenylboronic acid has diverse applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 2-Methoxy-6-vinylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst . The methoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the methoxy and vinyl groups, making it less versatile in certain synthetic applications.
2-Vinylphenylboronic Acid: Similar but lacks the methoxy group, which can affect its reactivity and solubility.
2-Methoxyphenylboronic Acid: Lacks the vinyl group, limiting its use in reactions requiring a vinyl functionality.
Uniqueness: 2-Methoxy-6-vinylphenylboronic acid’s combination of methoxy and vinyl groups provides unique reactivity and selectivity in organic synthesis. The methoxy group can donate electron density, stabilizing intermediates, while the vinyl group offers additional sites for functionalization .
Eigenschaften
Molekularformel |
C9H11BO3 |
|---|---|
Molekulargewicht |
177.99 g/mol |
IUPAC-Name |
(2-ethenyl-6-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h3-6,11-12H,1H2,2H3 |
InChI-Schlüssel |
IHNLSOGRBYGFGI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC=C1OC)C=C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
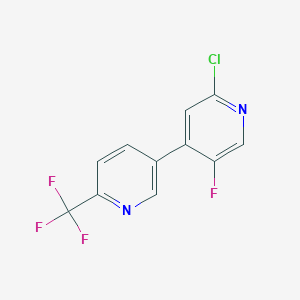
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)
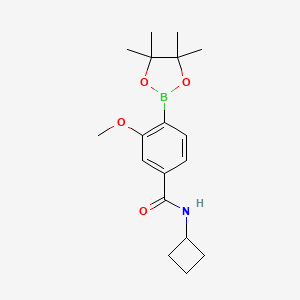
![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
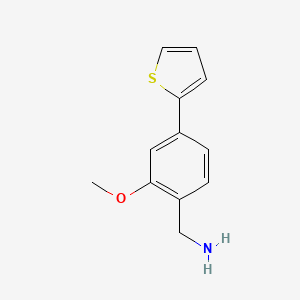
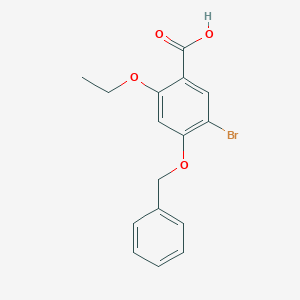
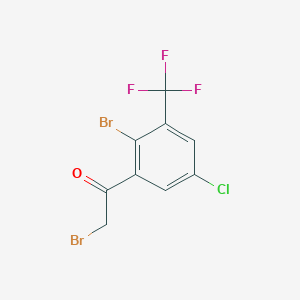
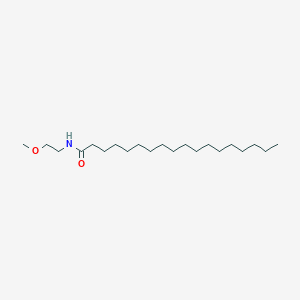

![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
